molecular formula C10H17N B6233884 1-azadispiro[3.1.4^{6}.1^{4}]undecane CAS No. 2768326-79-8

1-azadispiro[3.1.4^{6}.1^{4}]undecane

Cat. No.: B6233884
CAS No.: 2768326-79-8
M. Wt: 151.2
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Description

1-azadispiro[3.1.4{6}.1This compound is characterized by its spirocyclic framework, which consists of two spiro-connected rings, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azadispiro[3.1.4{6}.1{4}]undecane typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

While detailed industrial production methods for 1-azadispiro[3.1.4{6}.1{4}]undecane are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 1-azadispiro[3.1.4{6}.1{4}]undecane include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from the reactions of 1-azadispiro[3.1.4{6}.1{4}]undecane depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions may produce spirocyclic amines or hydrocarbons .

Scientific Research Applications

1-azadispiro[3.1.4{6}.1{4}]undecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-azadispiro[3.1.4{6}.1{4}]undecane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure may also influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-azadispiro[3.1.4{6}.1{4}]undecane can be compared with other spirocyclic compounds, such as:

    1,3-Diazaspiro[4.6]undecane-2,4-dione:

  • 2-azadispiro[3.1.3{6}.1{4}]decane : A structurally similar compound with variations in the ring size and connectivity .

The uniqueness of 1-azadispiro[3.1.4{6}.1{4}]undecane lies in its specific spirocyclic framework, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2768326-79-8

Molecular Formula

C10H17N

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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